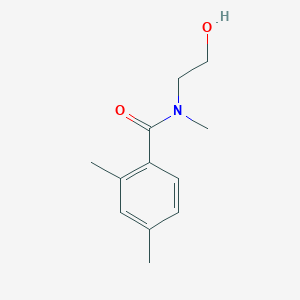

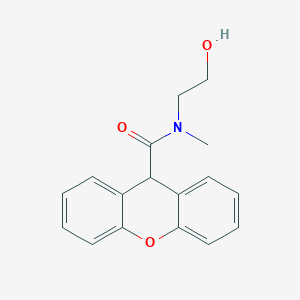

N-(2-hydroxyethyl)-N,2,4-trimethylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-hydroxyethyl)-N,2,4-trimethylbenzamide, commonly known as DEET, is a popular insect repellent used worldwide. It was first developed by the US Army in 1946 and has since become the most widely used insect repellent. DEET is a colorless and odorless liquid that is applied topically to the skin or clothing to repel insects such as mosquitoes, ticks, and fleas.

Wirkmechanismus

DEET works by blocking the insect's olfactory receptors, which are responsible for detecting human scent. This makes it difficult for the insect to locate its host and reduces the likelihood of a bite.

Biochemical and Physiological Effects:

DEET has been shown to have low toxicity and is generally considered safe for use in humans. However, there have been reports of adverse effects such as skin irritation, eye irritation, and neurological symptoms in rare cases.

Vorteile Und Einschränkungen Für Laborexperimente

DEET is a widely used insect repellent and is readily available for use in lab experiments. Its effectiveness in repelling insects makes it a useful tool for studying the behavior of insects in laboratory settings. However, its potential for adverse effects on human health should be taken into consideration when using it in laboratory settings.

Zukünftige Richtungen

1. Development of new and more effective insect repellents.

2. Study of the long-term effects of DEET exposure on human health.

3. Investigation of the potential for DEET to cause environmental harm.

4. Development of alternative insect repellents that are more environmentally friendly.

5. Study of the mechanisms of insect resistance to DEET and the development of new strategies for insect control.

Conclusion:

DEET is a widely used insect repellent that has been extensively studied for its effectiveness in repelling insects. Its mechanism of action involves blocking the insect's olfactory receptors, making it difficult for them to locate their host. DEET has low toxicity and is generally considered safe for use in humans, although rare cases of adverse effects have been reported. Further research is needed to develop new and more effective insect repellents and to study the long-term effects of DEET exposure on human health and the environment.

Synthesemethoden

DEET is synthesized through a multi-step process starting from toluene. The first step involves the chlorination of toluene to form benzyl chloride, which is then reacted with N,N-diethylhydroxylamine to form N,N-diethylbenzamide. The final step involves the oxidation of N,N-diethylbenzamide with potassium permanganate to form DEET.

Wissenschaftliche Forschungsanwendungen

DEET has been extensively studied for its effectiveness in repelling insects. It has been shown to be highly effective against a wide range of insects, including mosquitoes, ticks, and fleas. DEET works by interfering with the insect's ability to detect human scent, making it difficult for them to locate their host.

Eigenschaften

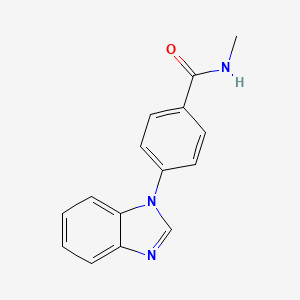

IUPAC Name |

N-(2-hydroxyethyl)-N,2,4-trimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9-4-5-11(10(2)8-9)12(15)13(3)6-7-14/h4-5,8,14H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQOYBNDIOTBHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)N(C)CCO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxyethyl)-N,2,4-trimethylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-hydroxypiperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7500541.png)

![1-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7500618.png)